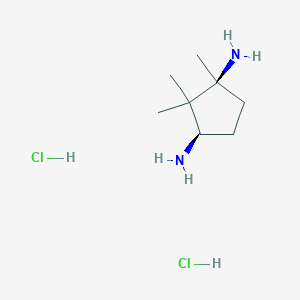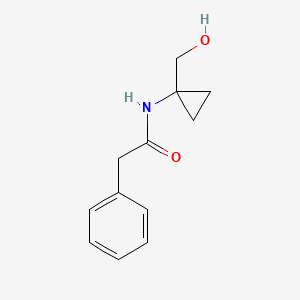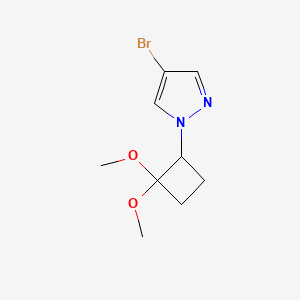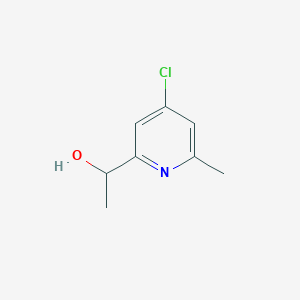
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane structure with two amine groups and three methyl groups, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride typically involves the use of L-aspartic acid as a starting material. The process includes several steps such as hydrogenation, hydrolysis, and cyclization. For instance, hydrogenation of an intermediate compound leads to a mixture of esters, which are then hydrolyzed and cyclized to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure efficient synthesis. The use of high-pressure hydrogenation and precise temperature control are common in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane oxides, while reduction can produce simpler amine compounds.
Scientific Research Applications
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-RSL3: A ferroptosis inducer known for its ability to inhibit glutathione peroxidase 4 (GPX4).
(1S,3R)-Camphoric acid: Used in various chemical syntheses and known for its unique structural properties
Uniqueness
What sets (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride apart from similar compounds is its specific cyclopentane structure with two amine groups, which provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)6(9)4-5-8(7,3)10;;/h6H,4-5,9-10H2,1-3H3;2*1H/t6-,8+;;/m1../s1 |
InChI Key |
NRZHPLKWIOMGTP-TUPUDXGJSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)N)N.Cl.Cl |
Canonical SMILES |
CC1(C(CCC1(C)N)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13327973.png)
![2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13327988.png)
![1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)

![5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328004.png)


![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B13328034.png)
![6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13328037.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)
